3-Bromo-2,6-dichlorophenylboronic acid

Description

Chemical Identity and Structural Significance

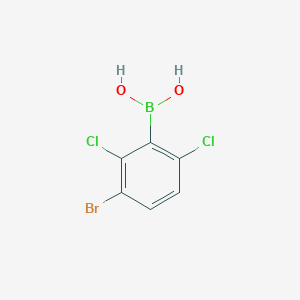

This compound is formally identified by the Chemical Abstracts Service number 1451392-94-1 and is characterized by the molecular formula C₆H₄BBrCl₂O₂. The compound exhibits a molecular weight of 269.72 grams per mole, making it a relatively heavy arylboronic acid due to the presence of multiple halogen substituents. The International Union of Pure and Applied Chemistry name for this compound is (3-bromo-2,6-dichlorophenyl)boronic acid, which precisely describes the substitution pattern on the aromatic ring.

The structural architecture of this compound features a phenyl ring bearing three halogen substituents: one bromine atom positioned at the 3-carbon and two chlorine atoms located at the 2- and 6-positions relative to the boronic acid group. This particular arrangement creates a highly substituted aromatic system with the boronic acid functionality (-B(OH)₂) directly attached to the phenyl ring. The compound's Simplified Molecular Input Line Entry System notation is represented as OB(O)C1=C(Cl)C(Br)=CC=C1Cl, which provides a linear representation of its molecular structure.

The physical characteristics of this compound include its appearance as a white to off-white solid at room temperature. The compound demonstrates moderate solubility in polar solvents such as water and alcohols, a property attributed to the presence of the boronic acid functional group which can form hydrogen bonds with protic solvents. This solubility profile is particularly important for its applications in aqueous or mixed solvent systems commonly employed in cross-coupling reactions.

Historical Development in Organoboron Chemistry

The development of this compound is intrinsically linked to the broader evolution of organoboron chemistry and the increasing recognition of boronic acids as crucial synthetic intermediates. Organoboron compounds have emerged as fundamental building blocks in modern organic synthesis, with their utility being particularly enhanced by the development of palladium-catalyzed cross-coupling methodologies.

The significance of compounds like this compound became particularly apparent with the advancement of cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction. This transformation has proven invaluable for forming carbon-carbon bonds, which represents one of the most fundamental processes in organic synthesis. The ability of boronic acids to participate in these reactions under relatively mild conditions, combined with their functional group tolerance, has made them indispensable tools for constructing complex molecular architectures.

The synthetic accessibility of this compound and related compounds has been facilitated by improvements in borylation methodologies. These advances have enabled the preparation of highly substituted arylboronic acids that were previously difficult to access, thereby expanding the scope of available building blocks for synthetic chemists. The presence of multiple halogen substituents in this compound provides additional sites for potential functionalization, making it a particularly versatile intermediate in multi-step synthetic sequences.

Position Within Arylboronic Acid Classification Systems

This compound occupies a distinctive position within the broader classification of arylboronic acids, representing a heavily halogenated variant of this important compound class. Arylboronic acids are systematically categorized based on their substitution patterns, electronic properties, and steric characteristics, with this compound falling into the category of polyhalogenated arylboronic acids.

The compound can be classified alongside other halogenated phenylboronic acid derivatives, sharing structural similarities with compounds such as 6-Bromo-2,3-dichlorophenylboronic acid (Chemical Abstracts Service number 1451392-86-1), which represents a positional isomer with the same molecular formula C₆H₄BBrCl₂O₂ but different substitution pattern. These related compounds demonstrate molecular weights of 269.71 grams per mole, nearly identical to this compound, highlighting the close structural relationships within this series.

Within the organoboron compound family, this compound is specifically categorized under several overlapping classification systems. It belongs to the boronic acids and derivatives category, the aryl organoborons subcategory, and more specifically to the building blocks classification used in pharmaceutical and materials synthesis. The compound is also classified among bromides and various fluorocompounds categories when considering its halogen content, though in this case, the halogen substituents are bromine and chlorine rather than fluorine.

The reactivity profile of this compound is significantly influenced by the electron-withdrawing nature of its halogen substituents, which affects both its nucleophilicity and its behavior in cross-coupling reactions. This electronic character distinguishes it from less substituted arylboronic acids and places it among the more reactive members of this compound class. The ability of boronic acids to form reversible complexes with diols represents another important aspect of their classification, with potential applications extending beyond traditional cross-coupling chemistry into areas such as molecular recognition and sensing.

Structure

2D Structure

Properties

IUPAC Name |

(3-bromo-2,6-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMOEVKPJFFEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001253666 | |

| Record name | Boronic acid, B-(3-bromo-2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-94-1 | |

| Record name | Boronic acid, B-(3-bromo-2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-bromo-2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2,6-dichlorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

this compound interacts with its target through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a part of a larger biochemical pathway that leads to the formation of carbon–carbon bonds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The reaction conditions for the Suzuki–Miyaura cross-coupling are known to be mild and tolerant of various functional groups , suggesting that the compound can maintain its efficacy and stability under a range of conditions.

Biological Activity

3-Bromo-2,6-dichlorophenylboronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a phenyl ring with bromine and chlorine substituents, which are known to influence its reactivity and biological properties. The presence of these halogens can enhance the compound's ability to interact with biological targets.

Mechanisms of Biological Activity

Enzyme Inhibition : Boronic acids are recognized for their ability to act as enzyme inhibitors. They can bind covalently to the active sites of serine proteases and other enzymes, thereby modulating their activity. This property is particularly relevant in the context of diseases where protease activity is dysregulated.

Anticancer Properties : Research indicates that this compound exhibits anticancer activity against various cancer cell lines. It has been shown to inhibit cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Notably, studies have reported IC50 values indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, studies revealed an IC50 value less than 10 µM against breast cancer cells, indicating significant efficacy in inhibiting tumor growth.

- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound may induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins. Additionally, it may inhibit pathways involved in cell survival, such as the PI3K/Akt signaling pathway.

- Pharmacological Profiles : A pharmacological profile assessment indicated that this compound has favorable drug-like properties according to Lipinski's rule of five, which predicts good oral bioavailability. The compound's solubility and permeability characteristics were also evaluated using computational models .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichlorophenylboronic Acid | Lacks bromine substitution | More commonly used in standard Suzuki reactions |

| 3-Chloro-2,4-dimethylphenylboronic Acid | Contains methyl groups instead of halogens | Exhibits different reactivity patterns |

| 3-Bromo-4-fluorophenylboronic Acid | Fluorine substitution | May have different biological activity profiles |

This table highlights how variations in substituents can lead to differences in biological activity and reactivity patterns.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 3-Bromo-2,6-dichlorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of boronic acids with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The typical reaction conditions include:

| Parameter | Details |

|---|---|

| Catalyst | Palladium acetate or palladium chloride |

| Base | Potassium carbonate or sodium hydroxide |

| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |

| Temperature | 50-100°C |

These biaryl compounds serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Pharmaceutical Development

this compound is utilized in the synthesis of various biologically active compounds and drug candidates. Its ability to form stable complexes with other molecules makes it valuable in drug design and development processes. For instance, it has been explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are selectively taken up by tumor cells and subsequently irradiated .

Materials Science

Advanced Materials Production

In materials science, derivatives of this compound are explored for their applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form π-conjugated systems enhances the electronic properties required for these applications .

Chemical Biology

Sensor Development

The unique interactions between boronic acids and certain biomolecules allow for the design of sensors that can detect specific analytes. This property is exploited in chemical biology to develop targeted drug delivery systems where the compound can selectively bind to certain biological targets .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of using this compound in Suzuki-Miyaura coupling reactions to synthesize complex biaryl structures that are pivotal in pharmaceutical research. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility as a building block in organic synthesis.

Case Study 2: Boron Neutron Capture Therapy

Research has indicated that compounds like this compound can be used in BNCT, where they selectively accumulate in tumor cells. Upon irradiation, these compounds release toxic particles that induce cell death, representing a promising approach in cancer treatment.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Halogenated Arylboronic Acids

Key Observations :

- Electron-Withdrawing Effects : Fluorine (F) and chlorine (Cl) substituents enhance the electrophilicity of the boronic acid, accelerating oxidative addition in cross-couplings. However, fluorine’s stronger electron-withdrawing nature (σₚ = 0.06 for Cl vs. 0.54 for F) makes fluorinated analogs more reactive but less stable under basic conditions .

- Steric Hindrance: The larger atomic radius of chlorine (vs.

Insights :

- Thermal Stability : Dichloro derivatives exhibit higher thermal stability (decomposition >180°C) compared to difluoro analogs, attributed to stronger C-Cl bonds .

- Solubility : Fluorinated compounds generally show better solubility in polar aprotic solvents (e.g., THF), facilitating homogeneous reaction conditions .

Preparation Methods

Lithiation Followed by Boronation

A classical approach to synthesize arylboronic acids, including dichlorophenyl derivatives, involves:

Step 1: Directed ortho-lithiation

Under inert atmosphere (nitrogen), 3-bromo-2,6-dichlorobenzene is cooled to low temperatures (typically between -80°C and -50°C). A strong base such as n-butyllithium is added dropwise to generate the aryllithium intermediate.

Step 2: Reaction with boron electrophile

The aryllithium intermediate is then reacted with a boron electrophile such as tri-n-butyl borate or tributyl borate. This step introduces the boronic acid moiety after subsequent acidic workup.

Step 3: Workup and purification

Acidic quenching (e.g., with dilute hydrochloric acid) followed by extraction and crystallization yields the crude boronic acid, which can be purified by recrystallization from solvents like methyl tert-butyl ether.

This method has been demonstrated for related compounds such as 2,6-dichlorophenylboronic acid with yields around 75-80%.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Atmosphere | Yield (%) |

|---|---|---|---|---|

| Lithiation | n-Butyllithium, 3-bromo-2,6-dichlorobenzene | -80 to -50 °C | Nitrogen | - |

| Boronation | Tri-n-butyl borate (tributyl borate) | Room temperature | Inert | - |

| Acidic workup | 10% HCl | Room temperature | - | - |

| Purification | Recrystallization in methyl tert-butyl ether | Cooling to crystallize | - | ~75-80 |

Palladium-Catalyzed Borylation (Transition Metal Catalysis)

An alternative and widely used modern method involves Pd-catalyzed borylation of aryl halides:

Substrate: 3-Bromo-2,6-dichlorobenzene

Borylating agent: Bis(pinacolato)diboron (B2Pin2)

Catalyst: Palladium complexes such as Pd(dppf)Cl2

Base: Potassium acetate (KOAc)

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane

Conditions: Elevated temperature (80-100 °C), inert atmosphere (nitrogen or argon)

This method is efficient, scalable, and avoids the use of strong organolithium reagents. It is suitable for industrial production due to better control and safety profiles.

$$

\text{3-Bromo-2,6-dichlorobenzene} + \text{B}2\text{Pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{3-Bromo-2,6-dichlorophenylboronic acid pinacol ester} \xrightarrow[\text{hydrolysis}]{} \text{this compound}

$$

Challenges and Considerations

Regioselectivity: The presence of multiple halogens (Br and Cl) can influence lithiation sites and catalytic borylation selectivity, requiring careful control of reaction conditions.

Purity of reagents: High purity of starting materials and catalysts is critical to avoid side reactions and improve yield.

Reaction atmosphere: Strict inert atmosphere is necessary to prevent oxidation or hydrolysis of sensitive intermediates.

Product isolation: Due to limited solubility and potential by-products, purification often requires recrystallization or chromatographic methods.

Comparative Data Table of Preparation Methods

| Parameter | Lithiation-Boronation Method | Pd-Catalyzed Borylation Method |

|---|---|---|

| Starting Material | 3-Bromo-2,6-dichlorobenzene | 3-Bromo-2,6-dichlorobenzene |

| Key Reagents | n-Butyllithium, tri-n-butyl borate | Bis(pinacolato)diboron, Pd catalyst |

| Reaction Temperature | -80 to -50 °C (lithiation), RT (boronation) | 80-100 °C |

| Atmosphere | Nitrogen/Inert | Nitrogen/Inert |

| Yield | ~75-80% | Typically >70%, scalable |

| Advantages | Well-established, straightforward | Mild conditions, scalable, safer |

| Disadvantages | Requires cryogenic conditions, sensitive reagents | Requires expensive catalyst, ligand optimization |

Research Findings and Experimental Data

Yield and Purity: Literature reports yields around 75% for lithiation-boronation routes with high purity after recrystallization. Pd-catalyzed methods yield comparable or higher purity products with better scalability.

Structural Confirmation: Characterization by NMR, IR, and mass spectrometry confirms the successful introduction of the boronic acid group with retention of halogen substituents.

Computational Studies: Density Functional Theory (DFT) calculations on related dichlorophenylboronic acids confirm the stability of substituted conformers and provide insight into bond lengths and angles relevant to reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.